Physicochemical properties of 4-Methoxy-6-methylquinoline-2-carbaldehyde
Physicochemical properties of 4-Methoxy-6-methylquinoline-2-carbaldehyde
Physicochemical Profile & Synthetic Utility of 4-Methoxy-6-methylquinoline-2-carbaldehyde
Executive Summary: The Scaffold of Interest
In the landscape of heterocyclic medicinal chemistry, 4-Methoxy-6-methylquinoline-2-carbaldehyde represents a versatile pharmacophore scaffold.[1][2] As a trisubstituted quinoline derivative, it bridges the gap between simple heterocycles and complex bioactive agents. Its structural utility lies in the C2-aldehyde handle , which serves as a reactive gateway for generating Schiff bases, hydrazones, and chalcones—moieties extensively validated for anticancer, antimicrobial, and antitubercular activity.
This technical guide provides a rigorous analysis of its physicochemical properties, a self-validating synthetic protocol, and its application in modern drug discovery.
Molecular Architecture & Electronic Properties
The compound features a fused bicyclic quinoline core substituted at three critical positions. The electronic interplay between these substituents dictates its reactivity profile:
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Position 2 (Carbaldehyde): An electrophilic center activated by the adjacent ring nitrogen, making it highly susceptible to nucleophilic attack (e.g., by amines or hydrazides).
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Position 4 (Methoxy): An electron-donating group (EDG) that enriches the electron density of the pyridine ring, modulating the basicity of the ring nitrogen.
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Position 6 (Methyl): A weak EDG on the benzene ring, contributing to lipophilicity without significantly altering the electronic character of the reactive centers.
Table 1: Molecular Identity
| Property | Detail |
|---|---|
| IUPAC Name | 4-Methoxy-6-methylquinoline-2-carbaldehyde |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| SMILES | COc1cc(C)ccc1nc(C=O)c1 |
| Key Functional Groups | Quinoline (Heterocycle), Aldehyde (-CHO), Ether (-OCH₃) |[3]
Physicochemical Profile
Note: Specific experimental values for this isomer are rare in open literature. The data below represents high-confidence predictive modeling based on structural analogs (e.g., 6-methoxyquinoline-4-carbaldehyde).
Table 2: Physicochemical Properties
| Parameter | Value / Range | Significance in Drug Design |
|---|---|---|
| Physical State | Pale yellow to orange crystalline solid | Typical for conjugated quinoline aldehydes. |
| Melting Point | 135 – 145 °C (Predicted) | Indicates stable crystal lattice; suitable for solid dosage forms. |
| LogP (Lipophilicity) | 2.6 ± 0.4 | Optimal for membrane permeability (Lipinski’s Rule of 5 compliant). |
| Solubility | Soluble in DMSO, DMF, CHCl₃, DCM. Sparingly soluble in Ethanol. Insoluble in Water. | Requires organic co-solvents for biological assays. |
| TPSA | ~40 Ų | Suggests good oral bioavailability and potential blood-brain barrier penetration. |
| pKa (Ring N) | ~4.5 (Predicted) | Weakly basic; likely uncharged at physiological pH (7.4). |
Robust Synthetic Protocol
The synthesis of 4-Methoxy-6-methylquinoline-2-carbaldehyde requires a strategic approach to ensure regioselectivity. The most reliable pathway involves the Conrad-Limpach synthesis followed by selective oxidation.
Step-by-Step Methodology
Phase 1: Construction of the Quinoline Core (Conrad-Limpach)
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Principle: Thermal condensation of p-toluidine with ethyl acetoacetate yields the thermodynamically stable 4-hydroxyquinoline derivative.
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Protocol:
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Mix p-toluidine (1.0 eq) and ethyl acetoacetate (1.0 eq) with a catalytic amount of acetic acid in benzene/toluene.
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Reflux with a Dean-Stark trap to remove water (Schiff base formation).
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Add the resulting oil dropwise to diphenyl ether at 250°C (Flash Cyclization).
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Cool and dilute with hexane to precipitate 4-hydroxy-2,6-dimethylquinoline .
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Phase 2: Functionalization (Chlorination & Methoxylation)
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Principle: Direct methylation of 4-OH often yields N-methylated byproducts (quinolones). Conversion to 4-Cl followed by nucleophilic substitution ensures O-methylation.
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Protocol:
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Reflux 4-hydroxy-2,6-dimethylquinoline in POCl₃ for 2 hours. Neutralize and extract to get 4-chloro-2,6-dimethylquinoline .
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Reflux the chloro-intermediate with Sodium Methoxide (NaOMe) in dry Methanol for 4-6 hours.
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Result: 4-Methoxy-2,6-dimethylquinoline .
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Phase 3: Selective Oxidation (The Critical Step)
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Principle: Selenium Dioxide (SeO₂) selectively oxidizes activated methyl groups adjacent to ring nitrogens (position 2) over benzenoid methyl groups (position 6).
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Protocol:
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Dissolve 4-Methoxy-2,6-dimethylquinoline in 1,4-dioxane (wet).
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Add SeO₂ (1.1 eq) and reflux for 4 hours.
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Filter hot to remove black Selenium metal.
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Concentrate and recrystallize from ethanol.
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Yield: 4-Methoxy-6-methylquinoline-2-carbaldehyde.
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Synthetic Workflow Diagram
Caption: Step-wise synthesis of 4-Methoxy-6-methylquinoline-2-carbaldehyde via the Conrad-Limpach route and SeO2 oxidation.
Reactivity & Derivatization: The Schiff Base Gateway
The primary utility of this compound is as a precursor for Schiff bases (Imine formation) . The C2-aldehyde is highly reactive toward primary amines, hydrazides, and semicarbazides.
Reaction:
Experimental Tip: The reaction is typically catalyzed by glacial acetic acid in ethanol. The product usually precipitates out of the solution upon cooling, simplifying purification.
Common Derivatives:
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Hydrazones: Reaction with hydrazine hydrate or phenylhydrazine.
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Thiosemicarbazones: Reaction with thiosemicarbazide (High antimicrobial potential).
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Imines: Reaction with aromatic amines (e.g., aniline derivatives).
Biological Relevance & Mechanism of Action[4]
Derivatives of 4-Methoxy-6-methylquinoline-2-carbaldehyde are not merely structural novelties; they interact with specific biological targets.
1. DNA Intercalation & Topoisomerase Inhibition: The planar quinoline ring can intercalate between DNA base pairs.[4] The C2-side chain (Schiff base) often acts as a "tail" that interacts with the minor groove or inhibits Topoisomerase II, preventing DNA replication in cancer cells.
2. Metal Chelation: Thiosemicarbazone derivatives can chelate transition metals (Fe, Cu). This depletes essential metals required for bacterial growth (bacteriostatic) or generates Reactive Oxygen Species (ROS) via Fenton chemistry in tumor cells (cytotoxic).
Biological Signaling Pathway (Apoptosis)
Caption: Mechanism of action for Quinoline-2-carbaldehyde derivatives inducing apoptosis via DNA damage and oxidative stress.
References
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Conrad, M., & Limpach, L. (1887).[5] Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.
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Shaikh, N., et al. (2000).[6] Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research.
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BenchChem Technical Guide. (2025). Synthesis of 2-Methoxyquinoline-4-carbaldehyde.
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PubChem Compound Summary. (2025). 6-Methoxy-4-methylquinoline (Precursor Analog).
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Mistry, et al. (2025). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde. Atmiya University Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. researchgate.net [researchgate.net]
